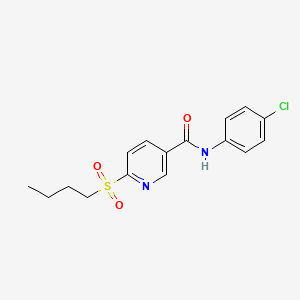

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide

Description

6-(Butylsulfonyl)-N-(4-chlorophenyl)nicotinamide is a nicotinamide derivative featuring a butylsulfonyl substituent at the 6-position of the pyridine ring and a 4-chlorophenyl group attached via an amide linkage.

Properties

IUPAC Name |

6-butylsulfonyl-N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c1-2-3-10-23(21,22)15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVWPNSWBYDKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide typically involves the following steps:

Nitration: The starting material, nicotinic acid, undergoes nitration to introduce a nitro group at the sixth position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonylation: The amine group is then reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to introduce the butylsulfonyl group.

Amidation: Finally, the resulting compound is reacted with 4-chloroaniline to form the desired 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment. Its ability to interact with biological targets suggests that it may inhibit specific enzymes or receptors involved in disease pathways.

Mechanism of Action : The mechanism of action involves modulation of cellular signaling pathways. Research indicates that 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide may influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.

Biological Research

Cellular Studies : As a tool compound, it is utilized to explore the effects of nicotinamide derivatives on cellular processes. This includes studying its impact on cell viability, proliferation rates, and apoptosis in various cell lines.

Case Studies :

- Anticancer Activity : A study evaluating the cytotoxic effects on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

- Anti-inflammatory Properties : In an inflammation model using LPS-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Materials Science

Development of Novel Materials : The unique chemical structure allows for the exploration of new materials with specific properties. This includes potential applications in drug delivery systems or as components in organic electronics due to its electronic properties.

Summary of Biological Activities

The following table summarizes key biological activities associated with 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Key Observations:

- Backbone Diversity : The target compound’s nicotinamide core differs from imidazothiazole () and maleimide () backbones, which may influence binding affinity or metabolic pathways.

- Substituent Effects : The butylsulfonyl group in the target compound is bulkier and more lipophilic than the chloro or fluoro substituents in analogs like 5f and 5g. This could enhance lipid solubility but reduce aqueous solubility compared to acetamide-linked compounds .

Physicochemical Properties

- Melting Points : Imidazothiazole derivatives () exhibit higher melting points (108–217°C) than urea or biguanide analogs (), likely due to stronger intermolecular interactions. The target compound’s melting point is unreported but may align with nicotinamide derivatives, which typically range between 100–200°C depending on substituents .

- Synthetic Yields : Yields for imidazothiazole derivatives (71–81%) suggest efficient synthetic routes for halogenated aryl compounds, whereas the target compound’s synthesis may require optimization due to the steric bulk of the butylsulfonyl group .

Biological Activity

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and dermatology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide

- Molecular Formula : C15H18ClN3O2S

- CAS Number : 339031-87-7

The compound features a nicotinamide backbone, which is known for its role in cellular metabolism and DNA repair processes. The presence of the butylsulfonyl and chlorophenyl groups enhances its biological activity by modifying its interaction with biological targets.

The biological activity of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target kinases that are crucial for cell cycle progression.

- Modulation of Signaling Pathways : It affects pathways such as the MAPK and NF-kB signaling pathways, which are pivotal in regulating cell survival and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells, a common contributor to cancer progression.

Efficacy in Cancer Models

Research has demonstrated that 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide possesses significant anticancer properties:

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Case Studies

- Colon Cancer Treatment : A study evaluated the effects of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide on human colon cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as an effective treatment option for colorectal cancer.

- Dermatological Applications : In another investigation, this compound was included in formulations aimed at treating photodamaged skin. The results showed improvements in skin texture and reduced signs of aging, likely due to enhanced collagen synthesis and antioxidant effects.

Q & A

Q. What synthetic methodologies are optimized for preparing 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide, and how are yields maximized?

The synthesis typically involves nucleophilic substitution between a nicotinamide derivative and a sulfonyl chloride precursor. Key steps include:

- Reaction conditions : Refluxing in polar aprotic solvents (e.g., DMF or NMP) at 80–120°C for 12–24 hours to facilitate sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for isolating the product with >95% purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using anhydrous conditions to minimize hydrolysis .

Q. How is the molecular structure of 6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide confirmed experimentally?

Structural validation employs:

- NMR spectroscopy : H and C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon assignments .

- IR spectroscopy : Peaks at 1650–1680 cm (amide C=O) and 1150–1180 cm (sulfonyl S=O) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological profiling includes:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorometric substrates .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC values) .

Q. How is purity assessed, and what analytical thresholds are critical for research use?

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm; purity ≥95% required for biological studies .

- TLC : Silica gel plates (R = 0.3–0.5 in ethyl acetate/hexane) to monitor reaction progress .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Theoretical validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental data .

- X-ray crystallography : Single-crystal analysis to resolve ambiguities in bond angles and stereochemistry .

- Dynamic NMR : Variable-temperature studies to assess conformational flexibility affecting peak splitting .

Q. What mechanistic insights exist for the sulfonamide formation reaction under varying pH conditions?

Q. How can Design of Experiments (DoE) optimize reaction parameters while minimizing experimental runs?

- Factorial design : Screen variables (temperature, solvent, catalyst) using a 2 factorial approach to identify significant factors .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships and predict optimal yield conditions .

Q. What computational strategies enhance reaction pathway discovery for derivatives of this compound?

- Reaction path search : Quantum chemical calculations (e.g., IRC analysis in Gaussian) to map transition states and intermediates .

- Machine learning : Training models on existing sulfonamide reaction datasets to predict viable synthetic routes .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

Q. What strategies mitigate drug resistance in cancer models treated with this compound?

- Combination therapy : Co-administration with paclitaxel or doxorubicin to bypass ABC transporter-mediated efflux .

- Proteomics : SILAC-based profiling to identify overexpression of resistance markers (e.g., P-glycoprotein) and design inhibitors .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation to explain reduced in vivo activity .

- 3D tumor spheroids : Use multicellular models to mimic in vivo tumor microenvironments and validate target engagement .

Q. What methods validate the compound’s selectivity for proposed biological targets?

- CRISPR-Cas9 knockout : Generate target-deficient cell lines to confirm on-target effects .

- Thermal Shift Assay (TSA) : Monitor protein thermal stability upon ligand binding to assess binding affinity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.